molecular formula C8H13N3O4S2 B1372746 tert-butyl N-[(1,3-thiazol-2-yl)sulfamoyl]carbamate CAS No. 1017782-67-0

tert-butyl N-[(1,3-thiazol-2-yl)sulfamoyl]carbamate

Cat. No.: B1372746
CAS No.: 1017782-67-0
M. Wt: 279.3 g/mol
InChI Key: LYETXMBDTWTZAR-UHFFFAOYSA-N
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Description

tert-butyl N-[(1,3-thiazol-2-yl)sulfamoyl]carbamate is a complex organic compound with the molecular formula C8H13N3O4S2 and a molecular weight of 279.33652 g/mol . This compound is known for its unique structure, which includes a thiazole ring and a diazathiane moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of tert-butyl N-[(1,3-thiazol-2-yl)sulfamoyl]carbamate involves multiple steps. One common synthetic route includes the reaction of thiazole derivatives with diazathiane intermediates under controlled conditions. The reaction typically requires specific reagents and catalysts to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

tert-butyl N-[(1,3-thiazol-2-yl)sulfamoyl]carbamate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-butyl N-[(1,3-thiazol-2-yl)sulfamoyl]carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-[(1,3-thiazol-2-yl)sulfamoyl]carbamate involves its interaction with specific molecular targets and pathways. The thiazole ring and diazathiane moiety play crucial roles in its activity. The compound can interact with enzymes and proteins, leading to the modulation of various biochemical pathways. Detailed studies are required to fully elucidate the exact molecular targets and mechanisms involved .

Comparison with Similar Compounds

tert-butyl N-[(1,3-thiazol-2-yl)sulfamoyl]carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined thiazole and diazathiane structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-(1,3-thiazol-2-ylsulfamoyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O4S2/c1-8(2,3)15-7(12)11-17(13,14)10-6-9-4-5-16-6/h4-5H,1-3H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYETXMBDTWTZAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NS(=O)(=O)NC1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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